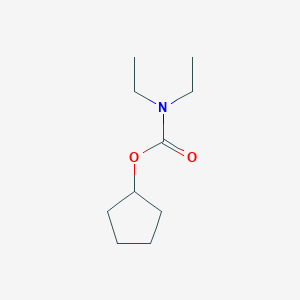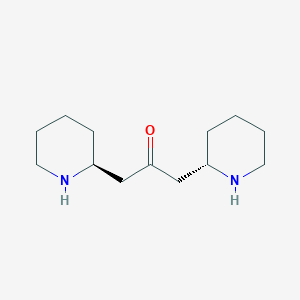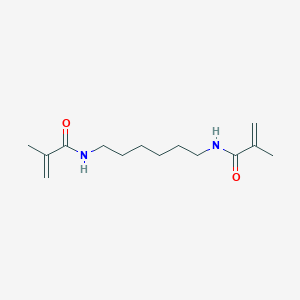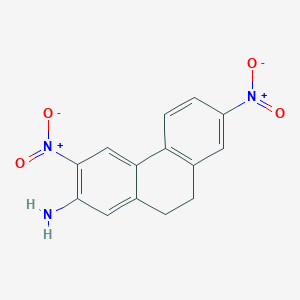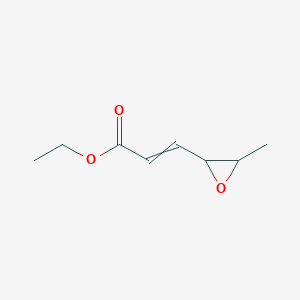
Ethyl 3-(3-methyloxiran-2-yl)prop-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-(3-methyloxiran-2-yl)prop-2-enoate is an organic compound with the molecular formula C₇H₁₀O₃. It is a derivative of acrylic acid and contains an epoxide group, making it a valuable intermediate in organic synthesis. This compound is known for its reactivity and versatility in various chemical reactions, making it useful in multiple scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
Ethyl 3-(3-methyloxiran-2-yl)prop-2-enoate can be synthesized through several methods. One common approach involves the reaction of acrylic acid with ethylene oxide in the presence of a catalyst. This reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, to yield the desired product.
Another method involves the chemo-enzymatic synthesis from renewable levoglucosenone. This pathway includes lipase-mediated Baeyer-Villiger oxidation, palladium-catalyzed hydrogenation, tosylation, and treatment with sodium ethoxide/methoxide .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification reactions. These reactions are carried out in the presence of catalysts such as ion exchange resins or sulfuric acid. The process is optimized for high yield and purity, ensuring the compound meets industrial standards .
化学反应分析
Types of Reactions
Ethyl 3-(3-methyloxiran-2-yl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The epoxide group can be oxidized to form diols or other oxygenated products.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can react with the compound under mild conditions, such as room temperature and neutral pH.
Major Products Formed
The major products formed from these reactions include diols, alcohols, alkanes, and various substituted derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
科学研究应用
Ethyl 3-(3-methyloxiran-2-yl)prop-2-enoate has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s reactivity makes it useful in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of bioactive compounds with potential therapeutic applications.
Industry: The compound is used in the production of polymers, resins, and other materials with specialized properties
作用机制
The mechanism of action of ethyl 3-(3-methyloxiran-2-yl)prop-2-enoate involves its reactivity with nucleophiles and electrophiles. The epoxide group is highly reactive, allowing the compound to form covalent bonds with various molecular targets. This reactivity is exploited in organic synthesis to create new compounds with desired properties. The molecular pathways involved include nucleophilic attack on the epoxide ring, leading to ring-opening and subsequent formation of new chemical bonds .
相似化合物的比较
Similar Compounds
- Methyl 3-(3-methyloxiran-2-yl)prop-2-enoate
- Ethyl 3-(4-oxo-4H-chromen-3-yl)prop-2-enoate
- Methyl (S)-3-(oxiran-2-yl)propanoate
Uniqueness
This compound is unique due to its combination of an epoxide group and an acrylic ester moiety. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for various applications in research and industry .
属性
IUPAC Name |
ethyl 3-(3-methyloxiran-2-yl)prop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-3-10-8(9)5-4-7-6(2)11-7/h4-7H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLYGAZAJIHMCNT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1C(O1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Tetraethyl ([1,1'-biphenyl]-4,4'-diylbis(methylene))bis(phosphonate)](/img/structure/B101805.png)
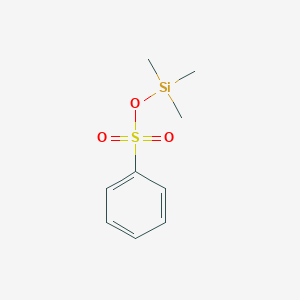
![6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B101808.png)
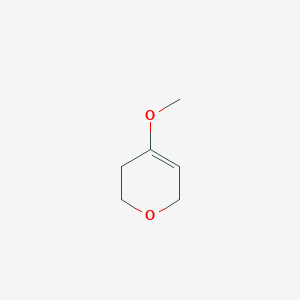

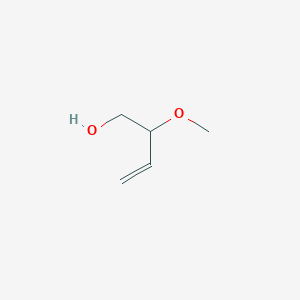
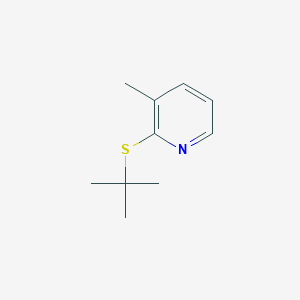
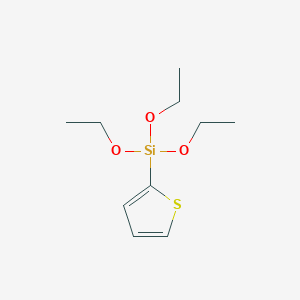
![[3-(butanoylamino)phenyl] N-methylcarbamate](/img/structure/B101819.png)
